N-benzyl-4-(2-{4-nitrobenzoyl}hydrazino)-4-oxobutanamide
N-benzyl-4-(2-{4-nitrobenzoyl}hydrazino)-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1029731
InChI:
InChI=1S/C18H18N4O5/c23-16(19-12-13-4-2-1-3-5-13)10-11-17(24)20-21-18(25)14-6-8-15(9-7-14)22(26)27/h1-9H,10-12H2,(H,19,23)(H,20,24)(H,21,25)
SMILES:
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula:
C18H18N4O5
Molecular Weight:
370.4 g/mol
N-benzyl-4-(2-{4-nitrobenzoyl}hydrazino)-4-oxobutanamide
CAS No.:
Cat. No.: VC1029731
Molecular Formula: C18H18N4O5
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O5 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | N-benzyl-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamide |
| Standard InChI | InChI=1S/C18H18N4O5/c23-16(19-12-13-4-2-1-3-5-13)10-11-17(24)20-21-18(25)14-6-8-15(9-7-14)22(26)27/h1-9H,10-12H2,(H,19,23)(H,20,24)(H,21,25) |
| Standard InChI Key | LUMWBZHPHRSDOJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator